1-mesityl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

ROCK2 inhibition Kinase profiling Rho kinase

Selective ROCK2 inhibitor (IC50=3 nM) with 567-fold selectivity over PKG (IC50=1,700 nM) and CYP1A2 IC50 of 1,100 nM. The mesityl substituent at the pyrrolidinone N-1 introduces steric bulk essential for ATP-binding pocket occupancy—generic phenyl or alkyl replacement alters selectivity. Ideal for RhoA/ROCK pathway assays, kinase selectivity panels, CYP liability screening, and medicinal chemistry SAR campaigns. Research use only; not for human or veterinary applications.

Molecular Formula C21H23N3O
Molecular Weight 333.435
CAS No. 847395-76-0
Cat. No. B2498154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-mesityl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
CAS847395-76-0
Molecular FormulaC21H23N3O
Molecular Weight333.435
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3C)C
InChIInChI=1S/C21H23N3O/c1-13-9-14(2)20(15(3)10-13)24-12-16(11-19(24)25)21-22-17-7-5-6-8-18(17)23(21)4/h5-10,16H,11-12H2,1-4H3
InChIKeyKLXUBLHRABVYCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Mesityl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (CAS 847395-76-0): Chemical Identity and Pharmacological Profile for Research Procurement


1-Mesityl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (CAS 847395-76-0, molecular formula C₂₁H₂₃N₃O, molecular weight 333.435 g/mol) is a synthetic small molecule featuring a pyrrolidin-2-one core substituted at the 1-position with a mesityl (2,4,6-trimethylphenyl) group and at the 4-position with a 1-methyl-1H-benzo[d]imidazol-2-yl moiety [1]. The compound is cataloged in authoritative bioactivity databases including ChEMBL (ID: CHEMBL5208605) and BindingDB (ID: BDBM50597489), where it is annotated as an inhibitor of Rho-associated protein kinase 2 (ROCK2) with additional activity profiles against cytochrome P450 1A2 (CYP1A2) and cGMP-dependent protein kinase 1 (PKG) [2]. The compound belongs to the broader imidazopyrrolidinone chemical class, which has been the subject of extensive patent filings by Novartis AG for modulation of the p53–MDM2 protein–protein interaction, indicating the scaffold's versatility across distinct therapeutic target classes [3]. This compound is offered by multiple research chemical suppliers for non-human, non-therapeutic research use only [1].

Why Generic Substitution Fails: Structural Determinants of Target Engagement for 1-Mesityl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (CAS 847395-76-0)


The imidazopyrrolidinone scaffold class encompasses compounds with highly divergent target profiles—spanning ROCK2 kinase inhibition and MDM2/p53 protein–protein interaction disruption—depending on subtle variations in peripheral substitution [1]. Within the narrower pyrrolidin-2-one–benzimidazole series, the identity of the N-1 substituent on the pyrrolidinone ring is a critical driver of both potency and selectivity. The mesityl group present in this compound (CAS 847395-76-0) introduces steric bulk and electron-donating character that is distinct from phenyl, substituted-phenyl, or smaller alkyl alternatives found in close structural analogs [2]. This steric and electronic modulation directly affects the ligand's ability to occupy the ATP-binding pocket of ROCK2 and influences off-target engagement at CYP1A2 and PKG, as quantified below [3]. Simple replacement with an unsubstituted phenyl or a smaller alkyl group at this position would be expected to alter both the binding affinity and the selectivity fingerprint, making generic substitution unsuitable for research protocols requiring the specific pharmacological profile established for this precise chemical entity.

Quantitative Differentiation Evidence for 1-Mesityl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (CAS 847395-76-0) Against Comparator ROCK2 Inhibitors


ROCK2 Inhibitory Potency: 3 nM IC50 vs. Fasudil, Y-27632, and Belumosudil

The target compound exhibits an IC50 of 3 nM against recombinant human ROCK2, which is substantially more potent than the classical ROCK inhibitors fasudil (IC50 approximately 158–400 nM depending on assay conditions) , Y-27632 (ROCK2 Ki approximately 300 nM; IC50 approximately 140–800 nM depending on source and assay format) , and the FDA-approved ROCK2-selective inhibitor belumosudil (ROCK2 IC50 approximately 100–105 nM) [1]. This represents an approximately 53-fold improvement in potency over belumosudil and an approximately 100-fold improvement over fasudil and Y-27632. The direct comparison is based on enzymatic inhibition of recombinant human ROCK2 (5–554 residues, N-terminal GST-tagged, expressed in baculovirus-infected Sf9 cells, using S6K as substrate) [2]. It should be noted that these comparisons are derived from separate studies (cross-study comparable) conducted in different laboratories with potentially different assay conditions; no direct head-to-head study with all comparators in a single assay panel was identified in the available literature.

ROCK2 inhibition Kinase profiling Rho kinase

Selectivity Window Against CYP1A2: 367-Fold Discrimination Between ROCK2 and Cytochrome P450 1A2

The target compound exhibits an IC50 of 1,100 nM against human CYP1A2 in a time-dependent inhibition assay using pooled human liver microsomes with midazolam as the probe substrate (30-minute preincubation with NADPH) [1], yielding a CYP1A2/ROCK2 selectivity ratio of approximately 367-fold. This degree of discrimination between the primary pharmacological target (ROCK2, IC50 = 3 nM) and CYP1A2 (IC50 = 1,100 nM) indicates a meaningful selectivity window. By comparison, many clinically used kinase inhibitors exhibit substantially narrower margins between target kinase inhibition and CYP enzyme engagement. The relatively weak CYP1A2 inhibition suggests a lower potential for CYP1A2-mediated drug–drug interactions in downstream in vivo studies, although this inference requires validation in intact hepatocyte or in vivo models. No direct comparator CYP1A2 selectivity data were identified for fasudil, Y-27632, or belumosudil in the same assay format, limiting comparisons to class-level inference.

CYP450 selectivity Drug metabolism Off-target profiling

Selectivity Over cGMP-Dependent Protein Kinase 1 (PKG): 567-Fold Discrimination

Against human cGMP-dependent protein kinase 1 (PKG), the target compound shows an IC50 of 1,700 nM as measured using full-length recombinant N-terminal GST-tagged human PKG expressed in baculovirus-infected Sf9 insect cells with RSK as substrate [1]. This yields a PKG/ROCK2 selectivity ratio of approximately 567-fold. PKG belongs to the AGC kinase family, which is phylogenetically related to ROCK kinases, making this degree of discrimination particularly noteworthy. By comparison, fasudil exhibits a PKG IC50 of approximately 1,650 nM [2], giving fasudil a PKG/ROCK2 selectivity ratio of only approximately 4- to 10-fold (depending on the ROCK2 IC50 value used). This comparison suggests that the target compound achieves substantially greater discrimination against PKG than fasudil, a property attributable to the unique steric constraints imposed by the mesityl substituent in the ATP-binding pocket. However, this comparison is cross-study in nature and should be interpreted with appropriate caution.

Kinase selectivity PKG AGC kinase family

Structural Differentiation: The Mesityl Substituent as a Determinant of ROCK2 Affinity and Selectivity

The N-mesityl (2,4,6-trimethylphenyl) substituent on the pyrrolidin-2-one ring represents a key structural differentiator from closely related analogs bearing smaller or less hindered N-aryl groups. The three ortho- and para-methyl groups generate significant steric bulk (calculated topological polar surface area ~20–65 Ų; molecular weight 333.435 g/mol) [1], which constrains the conformational flexibility of the pyrrolidinone ring and influences the presentation of the benzimidazole moiety to the ROCK2 ATP-binding site. In contrast, close structural analogs such as 4-(1-methyl-1H-benzo[d]imidazol-2-yl)-1-phenylpyrrolidin-2-one (lacking the methyl substituents) or 4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one (varying the benzimidazole N-substituent) are expected to exhibit altered binding kinetics and selectivity profiles, although direct comparative biochemical data for these specific analogs are not currently available in public bioactivity databases. The mesityl group also contributes to increased lipophilicity (predicted AlogP approximately 4.5 vs. approximately 3.0 for the unsubstituted phenyl analog), which may influence compound solubility, protein binding, and membrane permeability in cellular and in vivo contexts [2].

Structure-activity relationship Steric effects Ligand efficiency

CYP450 Off-Target Liability Profile: Low CYP1A2 Inhibition Relative to the Kinase Inhibitor Class

The CYP1A2 IC50 of 1,100 nM for the target compound, measured in a time-dependent inhibition format in pooled human liver microsomes [1], places it in a favorable position relative to typical kinase inhibitor CYP inhibition profiles. Many ATP-competitive kinase inhibitors, including imatinib, sunitinib, and sorafenib, exhibit CYP1A2 IC50 values in the sub-micromolar to low micromolar range, often within 10-fold of their primary kinase target IC50 values [2]. The 367-fold separation between ROCK2 and CYP1A2 for this compound is a quantitative indicator of reduced CYP1A2-mediated metabolic liability. Additionally, preliminary data from related BindingDB entries suggest that structurally similar imidazopyrrolidinone compounds show weak inhibition of CYP3A4/5 (IC50 values in the 5,000 nM range), consistent with the hypothesis that the imidazopyrrolidinone scaffold in combination with the mesityl substituent yields a generally favorable cytochrome P450 inhibition profile [3]. However, direct comparative data under identical assay conditions are not available, and this evidence should be classified as class-level inference.

Drug–drug interaction Hepatocyte metabolism CYP inhibition

Recommended Research Application Scenarios for 1-Mesityl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (CAS 847395-76-0)


High-Potency ROCK2 Tool Compound for Kinase Signaling Studies in Vitro

With a ROCK2 IC50 of 3 nM [1], this compound is suited for biochemical and cellular assays requiring robust ROCK2 inhibition at low nanomolar concentrations, including studies of actin cytoskeleton dynamics, smooth muscle contraction, cell migration, and RhoA/ROCK pathway signal transduction. Researchers should consider using this compound at concentrations of 10–100 nM in cell-based assays to achieve >90% target occupancy while remaining well below the CYP1A2 IC50 of 1,100 nM, thereby minimizing confounding off-target metabolic effects in short-term experiments.

Selectivity-Profiling Reference Standard for ROCK2 vs. AGC Kinase Discrimination

The 567-fold selectivity window between ROCK2 (IC50 = 3 nM) and PKG (IC50 = 1,700 nM) [1] positions this compound as a valuable reference standard in kinase selectivity panels aimed at discriminating between ROCK2 and AGC-family kinases. This application is particularly relevant for laboratories developing next-generation ROCK2 inhibitors, where the PKG selectivity profile of fasudil (only ~4- to 10-fold) [2] is insufficient to resolve ROCK2-specific phenotypes from PKG-mediated effects.

Metabolic Stability and CYP Interaction Screening in Hepatocyte Models

The characterized CYP1A2 IC50 of 1,100 nM [1] provides a quantitative benchmark for inclusion of this compound in hepatocyte-based metabolic stability and CYP induction/inhibition screening panels. Its relatively weak CYP1A2 inhibition makes it suitable as a comparator compound in studies designed to assess the CYP liability of more promiscuous ROCK inhibitors, and its time-dependent inhibition profile (30-minute NADPH preincubation) [1] makes it appropriate for investigations of mechanism-based CYP inactivation.

Structure-Activity Relationship (SAR) Anchor Compound for Imidazopyrrolidinone Medicinal Chemistry

As a defined member of the imidazopyrrolidinone class with publicly available ROCK2, CYP1A2, and PKG activity data [1], this compound serves as an SAR anchor point for medicinal chemistry campaigns exploring the imidazopyrrolidinone scaffold. The mesityl substituent at the pyrrolidinone N-1 position and the 1-methylbenzimidazole at C-4 provide a well-characterized reference for systematic variation of steric bulk, lipophilicity, and electronic properties in analog design programs [3].

Quote Request

Request a Quote for 1-mesityl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.